molecular formula C13H14N2O B1608779 Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone CAS No. 31539-68-1

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone

Cat. No. B1608779
CAS RN: 31539-68-1
M. Wt: 214.26 g/mol
InChI Key: HNWVAVCLBLTIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as PTM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PTM is a pyrazolone derivative that has been synthesized and studied for its various biochemical and physiological effects.

Scientific Research Applications

Cytotoxicity and Anticancer Potential

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone derivatives have been extensively studied for their cytotoxicity and potential anticancer properties. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a related compound, has demonstrated potent cytotoxicity against various tumor cell lines, with notable effects including cell cycle arrest and induction of apoptosis. This compound interferes with tubulin polymerization, highlighting its potential as an anticancer therapeutic (Magalhães et al., 2013). Furthermore, another study demonstrated the in vitro and in vivo antitumor effects of this compound, showing significant tumor inhibition rates and suggesting its potential for cancer treatment with minimal toxicity (Magalhães et al., 2011).

Molecular Structure and Hydrogen Bonding

The molecular structure and hydrogen bonding capabilities of derivatives of Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone are notable. A study of 5-Amino-1-benzoyl-3-methylpyrazole reveals complex sheets built from N-H...N, C-H...O, and C-H...π(arene) hydrogen bonds, highlighting the intricate molecular interactions that these compounds can engage in (Quiroga et al., 2010).

Biological Activities

These compounds also show a range of biological activities. For example, a series of novel N-phenylpyrazolyl aryl methanones derivatives have displayed favorable herbicidal and insecticidal activities, demonstrating the versatility of these compounds in various biological applications (Wang et al., 2015).

Potential in Liquid Crystal Technologies

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone derivatives have also been explored for their potential in liquid crystal technologies. A study on aryl(5-ferrocenyl-2 H -1,2,3-triazol-4-yl)methanone derivatives found that these compounds display liquid crystal behaviors, suggesting potential applications in the field of advanced materials (Zhao et al., 2013).

properties

IUPAC Name

phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-12(10(2)15(3)14-9)13(16)11-7-5-4-6-8-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWVAVCLBLTIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396967
Record name Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone

CAS RN

31539-68-1
Record name Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Reactant of Route 4
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.